2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol
CAS No.:
Cat. No.: VC13456979
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N2O |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-[(1-benzylpiperidin-3-yl)methyl-ethylamino]ethanol |
| Standard InChI | InChI=1S/C17H28N2O/c1-2-18(11-12-20)14-17-9-6-10-19(15-17)13-16-7-4-3-5-8-16/h3-5,7-8,17,20H,2,6,9-15H2,1H3 |
| Standard InChI Key | GBGJOVWOEAVFAF-UHFFFAOYSA-N |
| SMILES | CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 2-[(1-benzylpiperidin-3-yl)methyl-ethylamino]ethanol, reflecting its three key structural components:
-
A piperidine ring substituted at the 1-position with a benzyl group.
-
An ethylamino side chain attached to the 3-methyl position of the piperidine ring.
The canonical SMILES notation (CCN(CCO)CC1CCCN(C1)CC2=CC=CC=C2) and InChIKey (GBGJOVWOEAVFAF-UHFFFAOYSA-N) confirm its stereochemical configuration .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.4 g/mol |
| logP (Predicted) | 2.8 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity suggests balanced membrane permeability, while its hydrogen-bonding capacity may influence solubility and target interactions .
Synthesis and Industrial Scalability
Synthetic Pathways
The synthesis of 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol typically involves:
-
Benzylation of Piperidine: Reacting piperidine with benzyl bromide under basic conditions to form 1-benzylpiperidine.
-
Functionalization at C3: Introducing a methyl group at the 3-position via alkylation or Grignard reactions.
-
Ethylamino-Ethanol Side Chain Installation: Coupling the modified piperidine with ethylaminoethanol using carbodiimide-mediated amide bond formation.
Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%) while minimizing by-products.
Biological Activity and Mechanism of Action
Target Engagement
The compound interacts with neurotransmitter receptors and enzymes, including:
-
Muscarinic Acetylcholine Receptors (mAChRs): The benzyl-piperidine moiety binds to allosteric sites, modulating cholinergic signaling .
-
Monoamine Oxidase (MAO): Inhibits MAO-B (), suggesting potential in neurodegenerative disorders.
Antimicrobial Properties
In vitro studies demonstrate activity against Staphylococcus aureus () and Candida albicans (), attributed to membrane disruption via hydrophobic interactions.
Pharmacological Applications
Neurological Disorders
-
Alzheimer’s Disease: Enhances acetylcholine levels by dual inhibition of acetylcholinesterase () and MAO-B .
-
Depression: Acts as a serotonin-norepinephrine reuptake inhibitor () in rodent models .
Oncology
Preliminary data show apoptosis induction in breast cancer cells (MCF-7) via caspase-3 activation ().
Analytical Characterization
Spectroscopic Data
-
NMR (, 400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (t, 2H, -CHOH), 2.85–2.45 (m, 8H, piperidine and ethylamino) .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume